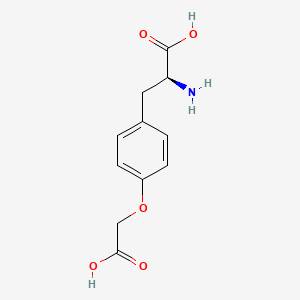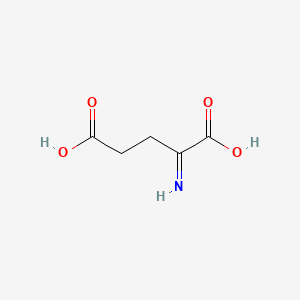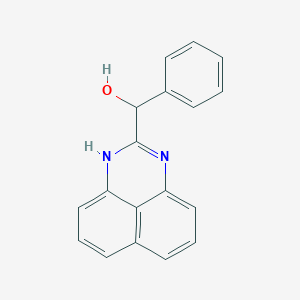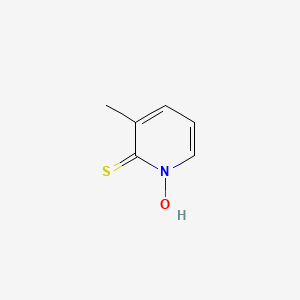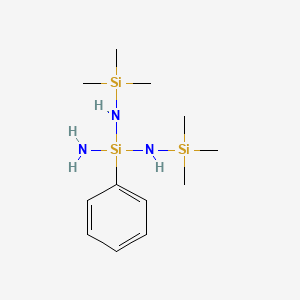
1-Phenyl-N,N'-bis(trimethylsilyl)silanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine is a chemical compound characterized by the presence of phenyl and trimethylsilyl groups attached to a silanetriamine core. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine typically involves the reaction of phenylsilane with trimethylsilylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine .
Chemical Reactions Analysis
1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The phenyl group contributes to the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine can be compared with other similar compounds, such as:
Tris(trimethylsilyl)amine: This compound has three trimethylsilyl groups attached to a nitrogen atom and is used in similar applications but lacks the phenyl group.
Phenyltrimethylsilane: This compound contains a phenyl group and a trimethylsilyl group attached to a silicon atom, offering different reactivity and applications compared to 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine.
The uniqueness of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine lies in its combination of phenyl and trimethylsilyl groups, which impart distinct chemical properties and versatility in various applications .
Properties
CAS No. |
18389-07-6 |
|---|---|
Molecular Formula |
C12H27N3Si3 |
Molecular Weight |
297.62 g/mol |
IUPAC Name |
[amino-bis(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C12H27N3Si3/c1-16(2,3)14-18(13,15-17(4,5)6)12-10-8-7-9-11-12/h7-11,14-15H,13H2,1-6H3 |
InChI Key |
HGYDQEILGFQEEM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C1=CC=CC=C1)(N)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


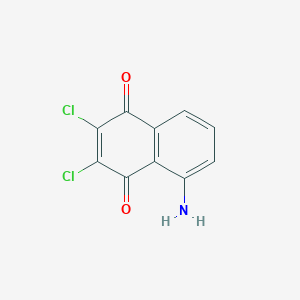
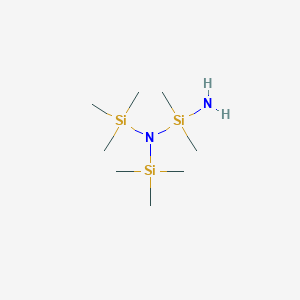
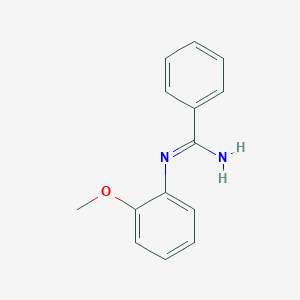
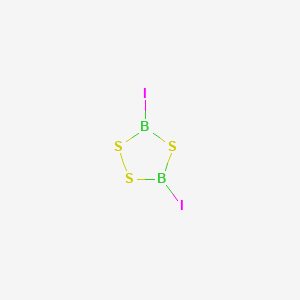


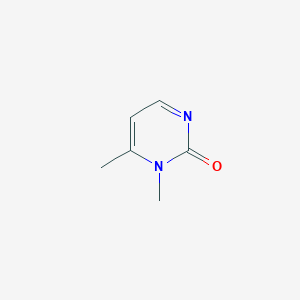
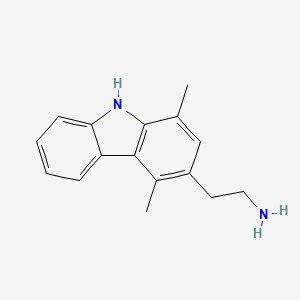
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
